4-(Naphthalen-1-yliminomethyl)-phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

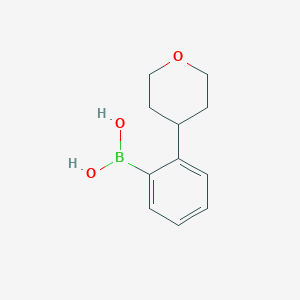

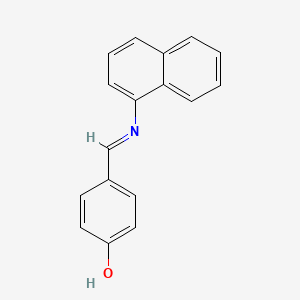

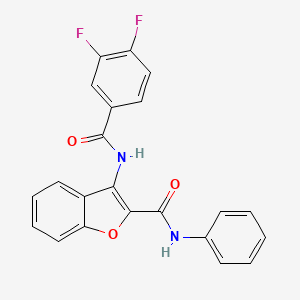

“4-(Naphthalen-1-yliminomethyl)-phenol” is a chemical compound with the linear formula C17H13NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A similar compound, 3-(5-(4-hydroxybenzylideneamino)naphthalen-1-yliminomethyl)phenol, has been synthesized via a one-pot two-step condensation of benzaldehyde derivatives with 1,5-diaminonaphthalene . The Schiff base was characterized using nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR) spectrophotometry, and mass spectrometry .Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 34 bonds. There are 21 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 4 double bonds, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aliphatic), and 1 secondary amine (aromatic) .Chemical Reactions Analysis

The chemical and thermal stability of alkali metal naphthalenides, which are powerful reducing agents, have been examined. This includes the type of alkali metal ([LiNaph] and [NaNaph]), the type of solvent (THF, DME), the temperature (−30 to +50 °C), and the time of storage (0 to 12 hours) .Physical And Chemical Properties Analysis

The photophysical and optical properties of a similar compound were investigated using Ultraviolet–Visible (UV–Vis) and fluorescence spectrophotometry, and computational calculation . The UV–Vis result shows a low-energy absorption edge and an appreciable fluorescence quantum yield .Scientific Research Applications

Catalytic Properties

The Schiff base ligand 4-(naphthalen-1-yliminomethyl)-phenol demonstrates potential in catalysis. In a study, it was combined with iron(III) to form coordination polymer complexes that acted as heterogeneous catalysts in the hydroxylation of phenol using H₂O₂ as an oxidant, exhibiting high turnover frequency (TOF) values for this reaction (Abbo, Titinchi, Prasad, & Chand, 2005).

Fluorescence Spectral Studies

Fluorescence spectral studies have explored the interaction of derivatives of this compound with Bovine Serum Albumin (BSA). These studies help in understanding the binding constants and quenching mechanisms in such interactions, which are crucial for biomedical applications (Ghosh, Rathi, & Arora, 2016).

Corrosion Inhibition

Schiff bases like this compound have been studied for their corrosion inhibition potentials. These compounds, when applied to metal surfaces, can provide a protective layer that inhibits corrosion, a property valuable in industrial applications (Elemike, Nwankwo, Onwudiwe, & Hosten, 2017).

Crystal Structure and Coordination Chemistry

The compound and its complexes have been characterized for their crystal structures. Such studies are fundamental in understanding the coordination chemistry and the potential applications in fields like material science and nanotechnology (Qin et al., 2017).

Antioxidant Potential

Exploration into the antioxidant properties of compounds structurally similar to this compound has been conducted. These studies are significant in identifying potential biologically active drugs with high antioxidant values (Ulaş, 2020).

Environmental Applications

Compounds like this compound have been utilized in environmental applications, such as water remediation, where they aid in the degradation of toxic compounds into less harmful substances (Tabak & Govind, 1997).

Optical and Photophysical Properties

Studies have focused on the optical and photophysical properties of this compound derivatives, which are crucial in the development of optoelectronic materials and devices (Li et al., 2018).

Light Harvesting and Nonlinear Optical Properties

Research into the light harvesting efficiency and nonlinear optical properties of compounds structurally related to this compound has been undertaken. Such properties are vital for applications in photonic materials and devices (Obi-Egbedi & Ojo, 2021).

Properties

IUPAC Name |

4-(naphthalen-1-yliminomethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-15-10-8-13(9-11-15)12-18-17-7-3-5-14-4-1-2-6-16(14)17/h1-12,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZBECWYBXRWNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93324-84-6 |

Source

|

| Record name | 4-(NAPHTHALEN-1-YLIMINOMETHYL)-PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 1-(3-methoxypropyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2702216.png)

![1-(3,4-dichlorophenyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2702217.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2702221.png)

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2702230.png)

![11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2702233.png)

![1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2702237.png)

![1,7-Dimethyl-8-(phenylethyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B2702238.png)